N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide
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Overview
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide is a complex organic compound characterized by the presence of a piperazine ring, a fluorophenyl group, and a sulfonyl propyl chain. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . The inhibitory effect of the compound is irreversible .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function . This can affect various cellular processes, including cell proliferation and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and fluorophenyl-containing molecules, such as:
Aripiprazole: A well-known antipsychotic drug with a piperazine ring.
Quetiapine: Another antipsychotic with structural similarities.
Sildenafil: Contains a piperazine ring and is used to treat erectile dysfunction.
Uniqueness
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O3S/c24-21-11-4-5-12-22(21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-23(28)13-6-10-20-8-2-1-3-9-20/h1-5,8-9,11-12H,6-7,10,13-19H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBJKNHRSYGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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